PF470

Description

Properties

IUPAC Name |

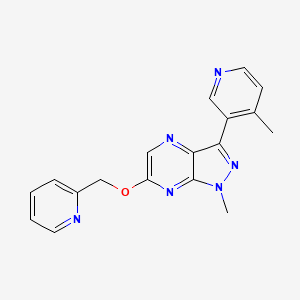

1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)pyrazolo[3,4-b]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O/c1-12-6-8-19-9-14(12)16-17-18(24(2)23-16)22-15(10-21-17)25-11-13-5-3-4-7-20-13/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLSKDOSNKLEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=NN(C3=NC(=CN=C23)OCC4=CC=CC=N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539296-45-1 | |

| Record name | 1539296-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06447475, a LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the genetic and sporadic forms of Parkinson's disease (PD).[1] Mutations in the LRRK2 gene, particularly the G2019S substitution, lead to enhanced kinase activity, a gain-of-function effect believed to drive neurotoxicity.[2] This has positioned LRRK2 as a promising therapeutic target for PD. PF-06447475 is a highly potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[3][4] Developed as a second-generation inhibitor, it serves as a crucial tool for investigating LRRK2 biology and its role in neurodegeneration.[5][6] This guide provides a comprehensive overview of the mechanism of action of PF-06447475, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Competitive ATP Inhibition

PF-06447475 functions as a Type I kinase inhibitor , directly targeting the ATP-binding pocket within the kinase domain of LRRK2.[2][7] By competitively binding to this active site with high affinity, it physically blocks the entry and binding of ATP, the phosphate donor essential for the kinase's enzymatic function. Molecular docking studies confirm that PF-06447475 binds with a higher affinity (Vina Score -8.6 kcal/mol) than ATP itself (Vina Score -5.7 kcal/mol), ensuring effective inhibition.[7]

The direct consequence of this ATP-competitive binding is the cessation of LRRK2's phosphotransferase activity. This prevents both the autophosphorylation of LRRK2 at key sites like Serine 935 (S935) and Serine 1292 (S1292) and the phosphorylation of its downstream substrates, such as a subset of Rab GTPase proteins.[1][2][8] The inhibition of these phosphorylation events disrupts the pathological signaling cascades initiated by hyperactive LRRK2.

Quantitative Data: Potency and Efficacy

The inhibitory capacity of PF-06447475 has been quantified across various in vitro and in vivo models.

| Parameter | Target | Value | Reference |

| IC₅₀ | LRRK2 (cell-free enzyme assay) | 3 nM | [3][4] |

| IC₅₀ | G2019S LRRK2 (cell-free) | 11 nM | [2] |

| IC₅₀ | LRRK2 (whole cell assay) | 25 nM | [3][9] |

| IC₅₀ | Endogenous LRRK2 (Raw264.7 cells) | <10 nM | [10] |

| IC₅₀ | pS935 LRRK2 (G2019S BAC-transgenic mice) | 103 nM | [4] |

| IC₅₀ | pS1292 LRRK2 (G2019S BAC-transgenic mice) | 21 nM | [4] |

| Table 1: In Vitro and In Vivo Potency of PF-06447475. |

| Study Type | Animal Model | Dosing Regimen | Outcome | Reference |

| Target Engagement | Sprague-Dawley Rats | 3 and 30 mg/kg (p.o., b.i.d.) for 14 days | Significant reduction in the ratio of p-S935 LRRK2 to total LRRK2 in brain and kidney. | [11] |

| Neuroprotection | G2019S-LRRK2 Rats | 30 mg/kg (p.o.) | Blocks α-synuclein-induced dopaminergic neurodegeneration and attenuates neuroinflammation. | [4][10] |

| Spinal Cord Injury | Mice | 5 and 10 mg/kg (i.p.) 1 and 6h post-injury | Significantly reduced phosphorylation of LRRK2 at S935 and decreased tissue injury. | [8] |

| Table 2: In Vivo Pharmacodynamic Effects of PF-06447475. |

| Molecule | Binding Target | Vina Score (kcal/mol) | Reference |

| PF-06447475 | dLrrk2 kinase pocket | -8.6 | [7] |

| ATP | dLrrk2 kinase pocket | -5.7 | [7] |

| Table 3: Comparative Binding Affinity from Molecular Docking. |

LRRK2 Signaling and Inhibition Pathway

LRRK2 functions as a complex signaling hub, integrating GTPase and kinase activities to regulate cellular processes.[12][13] Its activation is linked to GTP binding, which promotes dimerization and subsequent kinase activity.[1][2] This kinase activity leads to the phosphorylation of substrates involved in vesicle trafficking, autophagy, and inflammatory responses.[10][13]

Caption: LRRK2 signaling cascade from activation to downstream cellular effects.

PF-06447475 directly intervenes in this pathway by blocking the core kinase activity, thereby preventing the downstream pathological events.

Caption: Mechanism of PF-06447475 action via competitive ATP binding.

Key Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (FRET-based)

This assay quantifies the direct inhibitory effect of PF-06447475 on recombinant LRRK2 enzyme activity.

-

Objective: To determine the IC₅₀ value of PF-06447475 against LRRK2 kinase.

-

Materials:

-

Recombinant full-length, GST-tagged LRRK2 protein.

-

LRRKtide (a surrogate peptide substrate).

-

ATP (at a concentration near the Km, e.g., 1 mM).

-

PF-06447475 serially diluted in DMSO.

-

Assay buffer (containing MgCl₂, DTT, etc.).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin).

-

-

Methodology:

-

The LRRK2 enzyme, LRRKtide substrate, and various concentrations of PF-06447475 are pre-incubated in an assay plate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and TR-FRET detection reagents are added.

-

After incubation, the FRET signal is measured. A high signal indicates high substrate phosphorylation (low inhibition), while a low signal indicates low phosphorylation (high inhibition).

-

IC₅₀ curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay measures the ability of PF-06447475 to inhibit LRRK2 kinase activity within a cellular context.

-

Objective: To determine the cellular IC₅₀ by measuring the inhibition of LRRK2 Ser935 phosphorylation.

-

Materials:

-

Mouse macrophage cell line Raw264.7 (which expresses endogenous LRRK2).[10][11]

-

Cell culture medium and reagents.

-

PF-06447475 serially diluted.

-

Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

-

Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

SDS-PAGE and Western blot equipment.

-

Chemiluminescent substrate.

-

-

Methodology:

-

Raw264.7 cells are seeded and grown to a suitable confluency.

-

Cells are treated with varying concentrations of PF-06447475 for a specified duration (e.g., 24 hours).[11]

-

Cells are washed with PBS and lysed. Total protein concentration is determined using a BCA assay.

-

Equal amounts of total protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against pS935-LRRK2 and total LRRK2.

-

After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

The signal is detected using a chemiluminescent substrate.

-

Band intensities are quantified, and the ratio of pS935-LRRK2 to total LRRK2 is calculated for each concentration.

-

The cellular IC₅₀ is determined from the dose-response curve.

-

In Vivo Target Engagement and Neuroprotection Workflow

This protocol outlines the steps to assess the efficacy of PF-06447475 in an animal model of Parkinson's disease.

Caption: Experimental workflow for in vivo evaluation of PF-06447475.

Neuroprotective and Anti-inflammatory Effects

Beyond simple enzyme inhibition, PF-06447475 demonstrates significant therapeutic potential by mitigating downstream pathology in disease models.

-

Attenuation of α-Synuclein Toxicity: In rat models, G2019S-LRRK2 expression exacerbates dopaminergic neurodegeneration caused by α-synuclein overexpression. Chronic administration of PF-06447475 was shown to abate this neurodegeneration, preserving tyrosine hydroxylase (TH) expression in the striatum, which indicates the protection of dopaminergic neurons.[5][10]

-

Reduction of Neuroinflammation: The inhibitor successfully blocks the enhanced neuroinflammation associated with G2019S-LRRK2 expression.[9][10] This is evidenced by a significant reduction in microgliosis and the recruitment of CD68-positive cells (a marker for activated microglia/macrophages) to the substantia nigra pars compacta.[10]

-

Protection Against Oxidative Stress: In cellular models, PF-06447475 protects nerve-like cells from apoptosis induced by rotenone, a mitochondrial complex I inhibitor that causes oxidative stress. The inhibitor blocks the phosphorylation of LRRK2 and abolishes the generation of reactive oxygen species (ROS), thereby reversing apoptosis signaling.[14]

Conclusion

PF-06447475 is a potent and selective ATP-competitive inhibitor of LRRK2 kinase. Its mechanism of action is centered on blocking the enzyme's phosphotransferase activity, which in turn inhibits downstream signaling cascades implicated in Parkinson's disease pathogenesis. This inhibition leads to demonstrable neuroprotective and anti-inflammatory effects in preclinical models. While its pharmacokinetic profile has limited its clinical development, PF-06447475 remains an invaluable research tool for dissecting the complex biology of LRRK2 and validating LRRK2 inhibition as a therapeutic strategy for neurodegenerative diseases.[6]

References

- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 2. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. dovepress.com [dovepress.com]

- 6. PF-06447475 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. PF-06447475 | LRRK2 inhibitor/antagonist | CAS 1527473-33-1 | Buy PF06447475 from Supplier InvivoChem [invivochem.com]

- 10. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 14. Neuroprotective Effect of the LRRK2 Kinase Inhibitor PF-06447475 in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Role of LRRK2 in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has garnered significant attention in the field of neuroscience due to its strong genetic association with Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of both familial and sporadic forms of PD.[1][2] The LRRK2 protein possesses two key enzymatic activities: a serine/threonine kinase activity and a Ras-of-complex (Roc) GTPase activity.[2][3] These enzymatic functions are central to its physiological roles and its involvement in pathological processes. In neuronal cells, LRRK2 is implicated in a wide array of critical cellular functions, including synaptic transmission, vesicular trafficking, mitochondrial homeostasis, and the regulation of the autophagy-lysosomal pathway.[4][5][6] Dysregulation of these functions due to pathogenic LRRK2 mutations is believed to be a key driver of neurodegeneration. This technical guide provides a comprehensive overview of the function of LRRK2 in neuronal cells, with a focus on its enzymatic activities, key signaling pathways, and its impact on cellular organelles and processes. We present quantitative data in structured tables for comparative analysis, detailed methodologies for key experiments, and visual diagrams of signaling pathways to facilitate a deeper understanding of LRRK2 biology.

LRRK2 Enzymatic Activity and Substrates

The dual enzymatic nature of LRRK2, comprising both kinase and GTPase domains, is fundamental to its regulatory functions. Pathogenic mutations often lead to a gain-of-function in kinase activity, making it a prime target for therapeutic intervention.[5][7]

Kinase Activity and Rab GTPase Substrates

A pivotal breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as bona fide physiological substrates of its kinase activity.[8][9] LRRK2 phosphorylates these Rab proteins on a conserved threonine or serine residue within their switch II domain.[10] This phosphorylation event acts as a molecular switch, altering the ability of Rab GTPases to interact with their downstream effectors and regulatory proteins, thereby impacting vesicular trafficking.[10]

The most common pathogenic mutation, G2019S, located in the kinase domain, directly increases the intrinsic kinase activity of LRRK2 by approximately 1.8 to 3-fold.[7][11] Other pathogenic mutations, such as R1441C/G in the ROC domain, also lead to a hyper-phosphorylation of Rab substrates, often to a greater extent than the G2019S mutation (3.5 to 4-fold increase).[11]

| LRRK2 Substrate | Phosphorylation Site | Effect of Pathogenic Mutations (e.g., G2019S, R1441C/G) on Phosphorylation | References |

| Rab3A/B/C/D | Conserved Thr/Ser in Switch II | Increased | [8][9] |

| Rab8A/B | Conserved Thr/Ser in Switch II | Increased | [1][8] |

| Rab10 | Thr73 | Increased (1.8 to 4-fold) | [1][11] |

| Rab12 | Ser106 | Increased | [12] |

| Rab29 (Rab7L1) | Conserved Thr/Ser in Switch II | Increased | [1] |

| Rab35 | Conserved Thr/Ser in Switch II | Increased | [13] |

| Rab43 | Conserved Thr/Ser in Switch II | Increased | [8] |

Table 1: LRRK2 Kinase Substrates and Impact of Pathogenic Mutations. This table summarizes the key Rab GTPase substrates of LRRK2 and the effect of common Parkinson's disease-associated mutations on their phosphorylation levels.

GTPase Activity

The Roc-COR bidomain of LRRK2 functions as a GTPase, cycling between an active GTP-bound and an inactive GDP-bound state. This GTPase activity is crucial for regulating LRRK2's kinase activity and its overall function.[14] Pathogenic mutations within the Roc-COR domain, such as R1441C/G and Y1699C, impair GTP hydrolysis, leading to an accumulation of LRRK2 in a GTP-bound, active state, which in turn enhances its kinase activity.[3]

| LRRK2 Variant | Relative GTP Hydrolysis Activity (% of Wild-Type) | Reference |

| Wild-Type | 100% | [3] |

| R1441C | Significantly Decreased | [3] |

| R1441G | Significantly Decreased | [3] |

| Y1699C | Significantly Decreased | [3] |

| G2019S | No Significant Change | [3] |

Table 2: Impact of Pathogenic Mutations on LRRK2 GTPase Activity. This table illustrates the effect of various LRRK2 mutations on its ability to hydrolyze GTP.

LRRK2 Signaling Pathways in Neuronal Function

LRRK2 is integrated into complex signaling networks that govern fundamental neuronal processes. Its dysregulation has profound consequences on neuronal health and survival.

Regulation of Synaptic Function

LRRK2 plays a critical role at the synapse, modulating both the structure and function of presynaptic terminals.[6][15] It has been shown to influence the synaptic vesicle cycle, including vesicle recycling and neurotransmitter release.[3][14] Studies in cortical neurons from G2019S knock-in mice have demonstrated a marked increase in glutamate release, suggesting that pathogenic LRRK2 elevates the probability of release.[6] Conversely, loss of LRRK2 function has been associated with a slowing of synaptic vesicle endocytosis in striatal neurons.[15]

| LRRK2 Status | Effect on Synaptic Vesicle Recycling | Effect on Neurotransmitter Release | Key Interacting Proteins | References |

| Wild-Type | Modulates recycling pool mobilization | Regulates basal release | Synapsin I, Endophilin A | [3][6] |

| G2019S Mutant | Altered dynamics | Increased glutamate release probability | - | [6][16] |

| Knockout | Slowed endocytosis (striatal neurons) | Decreased evoked dopamine release (in some models) | - | [2][15] |

Table 3: LRRK2's Role in Synaptic Function. This table summarizes the observed effects of wild-type, mutant, and absent LRRK2 on key aspects of presynaptic function.

Caption: LRRK2 signaling at the presynaptic terminal.

Autophagy and Lysosomal Pathway

Autophagy is a crucial cellular process for the degradation and recycling of damaged organelles and aggregated proteins, a process particularly vital for the long-term health of post-mitotic neurons. LRRK2 has been shown to modulate multiple stages of the autophagy-lysosomal pathway.[4][17] Pathogenic LRRK2 mutations can impair autophagic flux, leading to the accumulation of autophagosomes and dysfunctional lysosomes.[4] This disruption is thought to contribute to the accumulation of toxic protein aggregates, such as α-synuclein, a hallmark of PD.

References

- 1. mdpi.com [mdpi.com]

- 2. iris.unitn.it [iris.unitn.it]

- 3. LRRK2 Controls Synaptic Vesicle Storage and Mobilization within the Recycling Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

- 5. Enhanced Striatal Dopamine Transmission and Motor Performance with LRRK2 Overexpression in Mice Is Eliminated by Familial Parkinson's Disease Mutation G2019S - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synaptic function is modulated by LRRK2 and glutamate release is increased in cortical neurons of G2019S LRRK2 knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altered Development of Synapse Structure and Function in Striatum Caused by Parkinson's Disease-Linked LRRK2–G2019S Mutation | Journal of Neuroscience [jneurosci.org]

- 8. Development of a multiplexed targeted mass spectrometry assay for LRRK2-phosphorylated Rabs and Ser910/Ser935 biomarker sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases | eLife [elifesciences.org]

- 10. LRRK2 phosphorylation of Rab GTPases in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Multiple Pathways of LRRK2-G2019S/Rab10 Interaction in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LRRK2 kinase activity regulates synaptic vesicle trafficking and neurotransmitter release through modulation of LRRK2 macro-molecular complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Endogenous Leucine-Rich Repeat Kinase 2 Slows Synaptic Vesicle Recycling in Striatal Neurons [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

PF-06447475: A Technical Guide to its Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06447475 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] This document provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of PF-06447475, positioning it as a critical tool for research in Parkinson's disease and other neurodegenerative disorders. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Discovery and Development

PF-06447475, chemically known as 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, was identified through a dedicated drug discovery program aimed at developing potent and selective inhibitors of LRRK2 kinase activity.[1][2] The discovery process involved the optimization of a novel series of compounds, with a focus on enhancing kinome selectivity, which was achieved using a surrogate crystallography approach.[1][2] This effort led to the identification of PF-06447475 as a lead candidate with desirable properties for further preclinical investigation.[1]

Chemical Properties

The fundamental chemical and physical properties of PF-06447475 are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile | [1][2] |

| Molecular Formula | C17H15N5O | [4] |

| Molecular Weight | 305.33 g/mol | [5][6] |

| CAS Number | 1527473-33-1 | [4][6] |

| Appearance | Solid | [4][5] |

| Solubility | 10 mM in DMSO | [4] |

| Storage | Powder: -20°C for 2 years. In Solvent: -80°C for 6 months | [3][6] |

Mechanism of Action and Biological Activity

PF-06447475 is a potent inhibitor of LRRK2 kinase activity.[3][7] Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of Parkinson's disease and are associated with enhanced kinase activity.[1] By inhibiting LRRK2, PF-06447475 has been shown to have neuroprotective effects in various models of Parkinson's disease.[3]

The inhibitory activity of PF-06447475 has been quantified in several assays, as detailed in the table below.

| Assay | IC50 | Reference |

| LRRK2 (Wild Type) | 3 nM | [3][7] |

| LRRK2 (G2019S mutant) | 11 nM | [6] |

| Endogenous LRRK2 in Raw264.7 cells | <10 nM | [7] |

| LRRK2 pS935 in G2019S BAC-transgenic mice brain | 103 nM | [7] |

| LRRK2 pS1292 in G2019S BAC-transgenic mice brain | 21 nM | [7] |

| MST1/MST2 | 22 nM (MST2) | [4] |

Signaling Pathway

The primary mechanism of action of PF-06447475 involves the direct inhibition of LRRK2 kinase activity, which in turn can modulate downstream signaling pathways implicated in neurodegeneration and neuroinflammation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving PF-06447475.

LRRK2 Kinase Activity Assay (In Vitro)

This protocol is based on the general description of LRRK2 kinase assays found in the literature.[1]

Objective: To determine the in vitro inhibitory potency of PF-06447475 against LRRK2 kinase.

Materials:

-

Recombinant LRRK2 enzyme (Wild Type or G2019S mutant)

-

LRRKtide peptide substrate

-

[γ-³³P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

PF-06447475 (in DMSO)

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of PF-06447475 in DMSO and then dilute into the kinase buffer.

-

In a 96-well plate, add the LRRK2 enzyme, LRRKtide substrate, and the diluted PF-06447475 or vehicle (DMSO).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of PF-06447475 and determine the IC50 value using non-linear regression analysis.

In Vivo Pharmacodynamic Studies in Rats

This protocol is a generalized representation of in vivo studies described for PF-06447475.[3]

Objective: To assess the ability of PF-06447475 to inhibit LRRK2 kinase activity in the brain of live animals.

Materials:

-

Sprague-Dawley rats

-

PF-06447475 formulation for oral administration (p.o.)

-

Vehicle control

-

Brain homogenization buffer

-

Antibodies for Western blotting (total LRRK2, phospho-LRRK2 (e.g., pS935))

-

Western blotting equipment and reagents

Procedure:

-

Acclimate male Sprague-Dawley rats to the housing conditions.

-

Administer PF-06447475 or vehicle to the rats via oral gavage at desired doses (e.g., 3 and 30 mg/kg).

-

At a specified time point post-dosing (e.g., 2 hours), euthanize the animals and rapidly harvest the brains.

-

Homogenize brain tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of the brain lysates.

-

Perform Western blot analysis to measure the levels of total LRRK2 and phosphorylated LRRK2 (pS935).

-

Quantify the band intensities and calculate the ratio of phospho-LRRK2 to total LRRK2.

-

Compare the ratios between the vehicle-treated and PF-06447475-treated groups to determine the in vivo target engagement.

Conclusion

PF-06447475 is a well-characterized and highly potent LRRK2 inhibitor that serves as an invaluable tool for investigating the role of LRRK2 in health and disease. Its favorable chemical and pharmacological properties, including brain penetrance, make it particularly suitable for in vivo studies related to Parkinson's disease and other neurodegenerative conditions. The information and protocols provided in this guide are intended to facilitate further research and drug development efforts centered on LRRK2 inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PF-06447475 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 5. apexbt.com [apexbt.com]

- 6. PF-06447475 Datasheet DC Chemicals [dcchemicals.com]

- 7. selleckchem.com [selleckchem.com]

The Impact of PF-06447475 on LRRK2 Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, with its kinase activity being a key target for therapeutic intervention. PF-06447475 has emerged as a highly potent, selective, and brain-penetrant inhibitor of LRRK2. This document provides an in-depth technical guide on the effects of PF-06447475 on LRRK2 signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows.

Quantitative Analysis of PF-06447475 Activity

The inhibitory effects of PF-06447475 on LRRK2 have been quantified across various experimental systems. The following tables summarize the key in vitro and in vivo potency and efficacy data.

Table 1: In Vitro Inhibition of LRRK2 by PF-06447475

| Assay Type | Target | IC50 | Reference |

| Enzymatic Assay | Wild-Type LRRK2 | 3 nM | [1][2][3][4] |

| Enzymatic Assay | G2019S LRRK2 | 11 nM | [5] |

| Whole Cell Assay | LRRK2 | 25 nM | [1][4] |

| Endogenous LRRK2 Kinase Activity | Raw264.7 Macrophages | <10 nM | [2][6] |

Table 2: In Vivo Inhibition of LRRK2 Phosphorylation by PF-06447475

| Animal Model | Dosage | Target | Inhibition | Reference |

| G2019S BAC-transgenic mice | 100 mg/kg, p.o. | pS935 LRRK2 | IC50 of 103 nM | [2][6] |

| G2019S BAC-transgenic mice | 100 mg/kg, p.o. | pS1292 LRRK2 | IC50 of 21 nM | [2][6] |

| Wild-type Sprague-Dawley rats | 3 and 30 mg/kg, p.o. b.i.d. for 14 days | pS935 LRRK2 | Significant reduction | [7] |

| Spinal Cord Injury Mice | 5 mg/kg | p-LRRK2 (Ser935) | 58% vs. SCI group | [8][9] |

| Spinal Cord Injury Mice | 10 mg/kg | p-LRRK2 (Ser935) | 43% vs. SCI group | [8][9] |

Core LRRK2 Signaling Pathway and a Point of Intervention for PF-06447475

LRRK2 is a complex protein with both kinase and GTPase domains.[10] Its kinase activity is central to its pathological role in Parkinson's disease. A key signaling event is the autophosphorylation of LRRK2, which in turn leads to the phosphorylation of a subset of Rab GTPases, including Rab8a and Rab10.[8][11] This phosphorylation cascade is believed to modulate various cellular processes, including vesicular trafficking, autophagy, and inflammation.[11][12] PF-06447475 acts as a direct inhibitor of the LRRK2 kinase domain, thereby blocking these downstream signaling events.

Downstream Consequences of LRRK2 Inhibition by PF-06447475

Inhibition of LRRK2 kinase activity by PF-06447475 has been shown to have several beneficial downstream effects in preclinical models of neurodegeneration and neuroinflammation.

Neuroprotection and Attenuation of Neuroinflammation

In rodent models, PF-06447475 has demonstrated neuroprotective effects. In G2019S-LRRK2 transgenic rats, the inhibitor was able to abate α-synuclein-induced dopaminergic neurodegeneration.[7] This neuroprotective effect is associated with a reduction in neuroinflammation. Specifically, treatment with PF-06447475 has been shown to reduce microgliosis and the recruitment of CD68-positive cells to the substantia nigra.[1][7] Furthermore, in a spinal cord injury model, PF-06447475 treatment decreased the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9][13]

Modulation of Autophagy and Lysosomal Function

LRRK2 has been implicated in the regulation of autophagy.[12] PF-06447475 has been shown to rescue defects in lysosomal morphology and function that are induced by LRRK2 mutations in astrocytes.[2][6] However, some studies suggest that while PF-06447475 leads to the dephosphorylation of LRRK2 at serine residues S910, S935, S955, and S973, it may not directly affect basal or starvation-induced autophagy.[11]

Experimental Methodologies

The following sections detail the protocols for key experiments used to characterize the effects of PF-06447475 on LRRK2 signaling.

In Vitro LRRK2 Kinase Assay

This assay quantifies the direct inhibitory effect of PF-06447475 on LRRK2 kinase activity.

Protocol:

-

A working solution of the substrate, LRRKtide (233 nM), and ATP (117 µM) is prepared in an assay buffer (50 mM HEPES, pH 7.5, 3 mM MgCl2, 2 mM DTT, and 0.01% Brij35).[6]

-

3 µL of the substrate working solution is added to a low-volume 384-well plate.[6]

-

PF-06447475 is serially diluted in DMSO to create a dose-response curve, with a top concentration of 3.16 mM.[6]

-

The enzymatic reaction is initiated by the addition of the LRRK2 enzyme.

-

The plate is incubated at room temperature for a specified period.

-

The reaction is stopped, and the amount of phosphorylated LRRKtide is quantified using a suitable detection method, such as fluorescence polarization or radiometric analysis.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blotting for LRRK2 Phosphorylation

Western blotting is a key technique to assess the in-cell or in-tissue inhibition of LRRK2 phosphorylation by PF-06447475.[14][15][16]

Protocol:

-

Sample Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a 4-12% polyacrylamide gel and separated by electrophoresis.[14]

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total LRRK2, phospho-LRRK2 (e.g., pS935 or pS1292), and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected using a chemiluminescence imaging system.

-

Quantification: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated LRRK2 to total LRRK2 is calculated.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of PF-06447475 to LRRK2 in a cellular context.[17][18][19][20][21] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Protocol:

-

Compound Treatment: Intact cells are incubated with PF-06447475 or a vehicle control for a defined period (e.g., 2 hours at 37°C).[17]

-

Thermal Challenge: The cell suspensions are heated to a range of temperatures for a short duration (e.g., 3 minutes) in a PCR machine, followed by controlled cooling.[17]

-

Cell Lysis: The cells are lysed to release the cellular proteins.

-

Separation of Soluble and Aggregated Proteins: The lysate is centrifuged to pellet the aggregated, denatured proteins.

-

Detection of Soluble LRRK2: The amount of soluble LRRK2 remaining in the supernatant at each temperature is quantified, typically by Western blotting or an ELISA-based method.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve in the presence of PF-06447475 indicates target engagement.

Conclusion

PF-06447475 is a well-characterized LRRK2 inhibitor with potent activity in both in vitro and in vivo settings. Its mechanism of action involves the direct inhibition of LRRK2 kinase activity, leading to a reduction in the phosphorylation of LRRK2 itself and its downstream substrates, such as Rab GTPases. This, in turn, impacts cellular processes including neuroinflammation and autophagy, providing a strong rationale for its investigation as a therapeutic agent for Parkinson's disease. The experimental protocols detailed herein provide a robust framework for the continued investigation of PF-06447475 and other LRRK2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. PF-06447475 | LRRK2 inhibitor/antagonist | CAS 1527473-33-1 | Buy PF06447475 from Supplier InvivoChem [invivochem.com]

- 5. PF-06447475 Datasheet DC Chemicals [dcchemicals.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

- 13. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 16. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

PF-06447475 effect on G2019S LRRK2 mutation

An In-Depth Technical Guide on the Effects of PF-06447475 on the G2019S LRRK2 Mutation

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located in the kinase domain, is the most prevalent of these mutations and leads to a pathogenic increase in LRRK2 kinase activity. This hyperactivity is linked to a cascade of cellular dysfunctions, including mitochondrial deficits, impaired autophagy, and neuroinflammation, ultimately contributing to the demise of dopaminergic neurons.[1][2][3][4]

PF-06447475 has been identified as a highly potent, selective, and brain-penetrant LRRK2 kinase inhibitor.[5][6][7] Its development represents a targeted therapeutic strategy aimed at normalizing the aberrant kinase activity of the G2019S mutant. This document provides a comprehensive technical overview of the effects of PF-06447475 on G2019S LRRK2, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of PF-06447475 Inhibition

The efficacy of PF-06447475 has been quantified across various experimental systems, from cell-free enzymatic assays to in vivo animal models. The following tables summarize the key inhibitory and pharmacological data.

Table 1: In Vitro and Cellular Potency of PF-06447475

| Assay Type | LRRK2 Variant | Parameter | Value | Reference |

| Cell-Free Enzymatic Assay | Wild-Type (Wt) | IC₅₀ | 3 nM | [5][6][7][8] |

| Cell-Free Enzymatic Assay | G2019S Mutant | IC₅₀ | 11 nM | [8][9] |

| Whole Cell Assay | Endogenous LRRK2 | IC₅₀ | 25 nM | [5][8] |

| Raw264.7 Macrophage Assay | Endogenous LRRK2 | IC₅₀ | <10 nM | [6] |

Table 2: In Vivo Pharmacodynamic and Neuroprotective Effects of PF-06447475

| Model System | LRRK2 Variant | Treatment | Effect | Reference |

| G2019S BAC Transgenic Mice | G2019S | 100 mg/kg, p.o. | Inhibition of pS935 LRRK2 (IC₅₀ = 103 nM) | [6] |

| G2019S BAC Transgenic Mice | G2019S | 100 mg/kg, p.o. | Inhibition of pS1292 LRRK2 (IC₅₀ = 21 nM) | [6] |

| G2019S-LRRK2 Rats | G2019S | 30 mg/kg, p.o. | Attenuation of neuroinflammation | [6] |

| G2019S-LRRK2 Rats | G2019S | 30 mg/kg, p.o. | Blocks α-synuclein-induced dopaminergic neurodegeneration | [6][10] |

| G2019S+ Rats | G2019S | Not specified | Reduction in microgliosis and proinflammatory markers | [5][8] |

| Rat, Dog, Non-human Primates | Wild-Type | 5 mg/kg | Poor oral pharmacokinetic profile | [10] |

| Mice | Wild-Type | 10 mg/kg | Co-administration reduced [³H]LRRK2-IN-1 uptake in brain by 62% | [11] |

Signaling Pathways and Mechanism of Action

The G2019S mutation enhances LRRK2's kinase activity, leading to the hyperphosphorylation of its substrates and downstream pathological events. PF-06447475 acts by directly inhibiting this kinase activity.

Caption: Pathological cascade initiated by the LRRK2 G2019S mutation.

PF-06447475 directly targets and inhibits the hyperactive kinase domain of the G2019S LRRK2 protein. This intervention is designed to halt the downstream signaling cascade, thereby mitigating the associated cellular damage and neurodegeneration.

References

- 1. Frontiers | G2019S Variation in LRRK2: An Ideal Model for the Study of Parkinson’s Disease? [frontiersin.org]

- 2. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. PF-06447475|PF06447475|LRRK2 inhibitor|DC Chemicals [dcchemicals.com]

- 9. shellchemtech.com [shellchemtech.com]

- 10. dovepress.com [dovepress.com]

- 11. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity Profile of PF-06447475: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of PF-06447475, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. This document details the quantitative data on its kinase selectivity, outlines the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Data Presentation

PF-06447475 is a highly potent and selective inhibitor of LRRK2, a kinase genetically linked to Parkinson's disease.[1][2] Its primary mechanism of action is the inhibition of LRRK2 kinase activity.[3][4][5][6][7]

Table 1: In Vitro Potency of PF-06447475

| Target | Assay Type | IC50 (nM) |

| LRRK2 (Wild-Type) | Enzymatic Assay | 3[3][6][7][8] |

| LRRK2 (G2019S Mutant) | Enzymatic Assay | 11[9] |

| LRRK2 | Whole Cell Assay | 25[3][6][8] |

| Endogenous LRRK2 (Raw264.7 cells) | Cellular Assay | <10[4] |

Table 2: Kinome Selectivity of PF-06447475

PF-06447475 has demonstrated high selectivity for LRRK2. In a broad kinase panel screen, it showed minimal off-target activity. A study screening PF-06447475 against a panel of 39 kinases revealed that it is a highly selective LRRK2 inhibitor.[10]

| Kinase | % Inhibition at 1 µM |

| LRRK2 | >99 |

| CAMKK2 | 89 |

| TNK2 | 83 |

| Other 36 kinases | <50 |

Experimental Protocols

The characterization of PF-06447475 involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

LRRK2 Enzymatic Assay

This assay quantifies the direct inhibitory effect of PF-06447475 on LRRK2 kinase activity.

Methodology:

-

Reagents: Recombinant LRRK2 protein (wild-type or mutant), a peptide substrate (e.g., LRRKtide), and ATP are used.[11]

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of LRRK2, the peptide substrate, and varying concentrations of PF-06447475.

-

Detection: The level of substrate phosphorylation is measured, often using methods like ADP-Glo™ Kinase Assay which measures ADP formation.[12]

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell LRRK2 Phosphorylation Assay

This assay assesses the ability of PF-06447475 to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at key sites such as Ser935.[13]

Methodology:

-

Cell Culture: A suitable cell line expressing LRRK2 (e.g., SH-SY5Y or Raw264.7) is cultured.[4][14]

-

Treatment: Cells are treated with a range of concentrations of PF-06447475 for a defined period.

-

Lysis: Cells are lysed to extract proteins.

-

Detection: The levels of phosphorylated LRRK2 (pLRRK2) and total LRRK2 are determined using Western blotting or a TR-FRET cellular assay.[14][15]

-

Data Analysis: The ratio of pLRRK2 to total LRRK2 is calculated and plotted against the inhibitor concentration to determine the cellular IC50.

Western Blotting for LRRK2 and Phospho-LRRK2

Western blotting is a key technique to visualize and quantify the levels of total and phosphorylated LRRK2.[15][16][17]

Methodology:

-

Sample Preparation: Protein lysates from cells or tissues are prepared.

-

Electrophoresis: Proteins are separated by size using SDS-PAGE.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for total LRRK2 and phosphorylated LRRK2 (e.g., anti-pSer935).

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative protein levels.

Mandatory Visualizations

LRRK2 Signaling Pathway in Parkinson's Disease

Caption: LRRK2 signaling pathway in Parkinson's disease.

Experimental Workflow for PF-06447475 Cellular Assay

Caption: Workflow for cellular LRRK2 phosphorylation assay.

Logical Relationship of PF-06447475's Effects

Caption: Logical flow of PF-06447475's mechanism of action.

References

- 1. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 2. researchgate.net [researchgate.net]

- 3. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 4. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. PF-06447475 | LRRK2 inhibitor/antagonist | CAS 1527473-33-1 | Buy PF06447475 from Supplier InvivoChem [invivochem.com]

- 9. youtube.com [youtube.com]

- 10. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 12. promega.com [promega.com]

- 13. mdpi.com [mdpi.com]

- 14. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 16. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: PF-06447475 In Vitro Kinase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06447475 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2)[1][2]. Mutations in the LRRK2 gene are associated with an increased risk of Parkinson's disease, making LRRK2 a key therapeutic target[3]. PF-06447475 has demonstrated efficacy in blocking LRRK2 kinase activity both in vitro and in vivo[4][5]. These application notes provide a detailed protocol for an in vitro kinase assay to measure the inhibitory activity of PF-06447475 on LRRK2, along with relevant quantitative data and a visual representation of the experimental workflow.

Quantitative Data Summary

The inhibitory potency of PF-06447475 against LRRK2 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the inhibitor's efficacy.

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |

| PF-06447475 | LRRK2 | Enzymatic Assay | 3 | [1][2] |

| PF-06447475 | LRRK2 | Whole Cell Assay | 25 | [1] |

| PF-06447475 | Endogenous LRRK2 | Raw264.7 Macrophage Cell Line | <10 | [2] |

Signaling Pathway Diagram

The following diagram illustrates the inhibitory action of PF-06447475 on the LRRK2 signaling pathway. LRRK2 is a kinase that, when active, can phosphorylate downstream substrates. PF-06447475 acts as an inhibitor, blocking this phosphorylation event.

Caption: Inhibition of LRRK2 kinase by PF-06447475.

Experimental Protocols

This section details an in vitro kinase assay protocol to determine the inhibitory activity of PF-06447475 on LRRK2 using mass spectrometry as the readout. This protocol is adapted from a published method and can be modified for different substrates or detection methods[6].

Materials and Reagents:

-

Kinase: Purified LRRK2 enzyme

-

Substrate: A suitable LRRK2 substrate (e.g., a peptide substrate)

-

Inhibitor: PF-06447475

-

Buffer Components: HEPES, NaCl, Glycerol, TCEP, GDP, MgCl2, ATP

-

Stop Solution: 0.1% Formic acid in dH2O

-

Assay Plates: 96-well or 384-well plates

-

Mass Spectrometer

Assay Buffer Composition:

-

20 mM HEPES, pH 7.4

-

150 mM NaCl

-

5% Glycerol

-

0.5 mM TCEP

-

20 µM GDP

-

2.5 mM MgCl2

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro kinase assay protocol.

Caption: Workflow for the in vitro LRRK2 kinase assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of PF-06447475 in DMSO.

-

Create a serial dilution of the PF-06447475 stock solution in DMSO to generate a concentration series for determining the IC50 value.

-

Prepare the assay buffer as described above.

-

Prepare a master mix containing the LRRK2 kinase and substrate in the assay buffer.

-

Prepare a separate ATP solution in the assay buffer.

-

-

Assay Procedure:

-

Aliquot 25 µL of the kinase/substrate master mix into each well of the assay plate.

-

Add the desired amount of the PF-06447475 dilution series to the respective wells. Include a DMSO-only control (no inhibitor).

-

To initiate the kinase reaction, add 25 µL of the ATP solution to each well. The final reaction volume will be 50 µL. A typical final concentration for the kinase is 50 nM and for the substrate is 5 µM, though these may need optimization[6].

-

Mix the contents of the wells by gentle shaking.

-

Incubate the reaction plate at room temperature for a predetermined time (e.g., 3 hours, but this may require optimization)[6].

-

-

Stopping the Reaction and Analysis:

-

Stop the reaction by adding 50 µL of the stop solution (0.1% formic acid in dH2O) to each well[6].

-

Analyze the samples by mass spectrometry to determine the ratio of phosphorylated to unphosphorylated substrate.

-

The substrate phosphorylation/turnover can be calculated from the peak intensities of the phosphorylated and unphosphorylated substrate for each sample[6].

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the PF-06447475 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

This document provides a comprehensive guide for conducting an in vitro kinase assay to evaluate the inhibitory potential of PF-06447475 against LRRK2. The provided protocol and supplementary information are intended to aid researchers in the fields of neurodegenerative disease and drug discovery in their investigation of LRRK2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 4. dovepress.com [dovepress.com]

- 5. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

Application Notes and Protocols: Dosing and Administration of PF-06447475 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of PF-06447475, a potent and selective LRRK2 kinase inhibitor, in various mouse models of neurological disorders. The following protocols and data have been synthesized from preclinical research to guide in the design of in vivo studies.

Core Data Summary

The following tables summarize the quantitative data on the dosing and administration of PF-06447475 in different mouse models based on published studies.

Table 1: Dosing Regimens of PF-06447475 in Mouse Models

| Mouse Model | Dosing Range (mg/kg) | Administration Route | Frequency | Duration | Key Findings |

| Spinal Cord Injury | 2.5, 5, 10 | Intraperitoneal (i.p.) | 1 and 6 hours post-injury | Single Day | 5 and 10 mg/kg doses significantly reduced tissue injury and neuroinflammation.[1][2] |

| Alzheimer's Disease Model (Aβ1-42 fibrils) | 10 | Intraperitoneal (i.p.) | Twice daily | 10 consecutive days | Attenuated neuroinflammation, gliosis, and cytotoxicity.[3][4] |

| Parkinson's Disease Model (α-syn preformed fibrils) | 10 | Intraperitoneal (i.p.) | Twice daily | 10 consecutive days | Reduced neuroinflammation, gliosis, and cell toxicity.[3] |

| Parkinson's Disease Model (α-synuclein overexpression in rats) | 30 | Oral (p.o.) | Twice daily | 4 weeks | Blocked dopaminergic neurodegeneration and attenuated neuroinflammation.[5][6] |

| General LRRK2 Inhibition Studies | 3, 30 | Oral (p.o.) | Twice daily | 14 days | Significantly reduced Ser(P)-935 LRRK2 in brain and kidney.[7] |

| General LRRK2 Inhibition Studies | 100 | Oral (p.o.) | Not specified | Not specified | Inhibited pS935 and pS1292 phosphorylation of LRRK2.[5] |

| Biodistribution Study | 1, 3, 10 | Co-administered with [3H]LRRK2-IN-1 | Single dose | Not applicable | Dose-dependently inhibited the uptake of [3H]LRRK2-IN-1 in brain and kidney.[8] |

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Acute Neuroinflammation Models

This protocol is based on studies investigating the effects of PF-06447475 in acute models of neuroinflammation, such as spinal cord injury.[1][2]

Materials:

-

PF-06447475

-

Dimethyl sulfoxide (DMSO)

-

0.9% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of PF-06447475 Solution:

-

Dissolve PF-06447475 in DMSO to create a stock solution.

-

Dilute the stock solution with 0.9% saline to the final desired concentration (e.g., 2.5, 5, or 10 mg/kg). Ensure the final concentration of DMSO is less than 1%.[1]

-

Vortex the solution thoroughly to ensure it is well-mixed.

-

-

Animal Dosing:

Protocol 2: Intraperitoneal Administration for Chronic Neurodegenerative Models

This protocol is adapted from studies investigating the long-term effects of PF-06447475 in models of Alzheimer's and Parkinson's disease.[3][4]

Materials:

-

PF-06447475

-

30% Hydroxypropyl-β-cyclodextrin in saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Preparation of PF-06447475 Solution:

-

Dissolve PF-06447475 in 30% hydroxypropyl-β-cyclodextrin in saline solution to the desired concentration (e.g., 10 mg/kg).[3]

-

Vortex the solution until the compound is fully dissolved.

-

-

Animal Dosing:

-

Administer the prepared solution via intraperitoneal (i.p.) injection.

-

For chronic studies, the administration was performed twice daily for 10 consecutive days.[3]

-

Protocol 3: Oral Gavage Administration

This protocol is based on studies utilizing oral administration of PF-06447475.[5][6][9]

Materials:

-

PF-06447475

-

Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O or corn oil)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of PF-06447475 Suspension:

-

A suggested vehicle formulation is as follows: Add 50 μL of a 61 mg/mL stock solution in DMSO to 400 μL of PEG300 and mix. Then add 50 μL of Tween80 and mix. Finally, add 500 μL of ddH2O. This solution should be used immediately.[5]

-

Alternatively, for a corn oil suspension, add 50 μL of an 8.6 mg/mL stock solution in DMSO to 950 μL of corn oil and mix well. This should also be used immediately.[5]

-

-

Animal Dosing:

Visualizations

Signaling Pathway

Caption: LRRK2 signaling in neuroinflammation and its inhibition by PF-06447475.

Experimental Workflow

Caption: A generalized experimental workflow for preclinical studies using PF-06447475.

References

- 1. mdpi.com [mdpi.com]

- 2. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation [mdpi.com]

- 4. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Application Notes and Protocols for PF-06447475 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of PF-06447475, a potent and selective LRRK2 kinase inhibitor, in cell culture experiments. Adherence to these guidelines will ensure accurate and reproducible results.

Introduction

PF-06447475 is a small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease.[1][2][3] It is a valuable tool for studying LRRK2 signaling pathways in various cellular models. PF-06447475 is a highly potent, selective, and brain-penetrant LRRK2 inhibitor with an IC50 of 3 nM.[4][5][6] In cellular assays, it inhibits LRRK2 kinase activity with an IC50 of less than 10 nM in the Raw264.7 macrophage cell line.[5][7]

Physicochemical and Storage Properties

Proper handling and storage of PF-06447475 are critical for maintaining its stability and activity.

| Property | Value | Source |

| Molecular Weight | 305.33 g/mol | [4][5][8][9] |

| Molecular Formula | C17H15N5O | [4][5][8][9] |

| Appearance | Off-white to pink solid | [4] |

| Purity | ≥98% | [1][8] |

| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years | [4][5] |

| Storage (in DMSO) | -80°C for up to 2 years, -20°C for up to 1 year | [4][5] |

Preparation of Stock Solutions

Note: It is crucial to use fresh, anhydrous DMSO as PF-06447475's solubility is significantly impacted by moisture-absorbing DMSO.[5]

Materials:

-

PF-06447475 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Equilibrate the PF-06447475 powder to room temperature before opening the vial to prevent condensation.

-

Based on the desired stock concentration (e.g., 10 mM, 50 mM), calculate the required volume of DMSO. Several suppliers confirm solubility up to 50-60 mg/mL in DMSO.[4][5][8]

-

Add the calculated volume of anhydrous DMSO to the vial containing the PF-06447475 powder.

-

To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[4]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[5]

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4][5]

Preparation of Working Solutions for Cell Culture

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Materials:

-

PF-06447475 stock solution (e.g., 10 mM in DMSO)

-

Pre-warmed, sterile cell culture medium appropriate for your cell line

Protocol:

-

Thaw a single aliquot of the PF-06447475 stock solution at room temperature.

-

Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock, you would need 0.1 µL of the stock solution.

-

To ensure accurate pipetting of small volumes, perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in sterile cell culture medium to create an intermediate stock of 100 µM.

-

From the 100 µM intermediate stock, perform a final dilution into the required volume of cell culture medium to reach the desired final concentration (e.g., 0.5 µM, 1 µM, 3 µM).[3][4]

-

Gently mix the working solution by pipetting or inverting the tube.

-

Add the prepared working solution to your cell culture plates.

Experimental Protocols & Recommended Concentrations

The optimal concentration of PF-06447475 will vary depending on the cell type and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

| Cell Line | Application | Recommended Concentration Range | Incubation Time | Source |

| Raw264.7 (mouse macrophage) | Inhibition of endogenous LRRK2 kinase activity | <10 nM (IC50) | 24 hours | [5][7][10] |

| Astrocytes | Rescue of lysosomal defects | Not specified | Not specified | [5][7] |

| Human Nerve-Like Differentiated Cells | Neuroprotection against oxidative stress | 0.5, 1, 3 µM | Not specified | [3][4] |

Signaling Pathway and Experimental Workflow

PF-06447475 acts by inhibiting the kinase activity of LRRK2, which is known to be involved in pathways related to neuroinflammation and autophagy.[11][12][13]

Caption: LRRK2 Signaling Pathway Inhibition by PF-06447475.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PF-06447475 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. PF-06447475 | LRRK2 inhibitor/antagonist | CAS 1527473-33-1 | Buy PF06447475 from Supplier InvivoChem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PF-06447475 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 7. selleck.co.jp [selleck.co.jp]

- 8. rndsystems.com [rndsystems.com]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Detection of LRRK2 Phosphorylation Following PF-06447475 Treatment by Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. Increased LRRK2 kinase activity is believed to be a key pathogenic event, making it a prime therapeutic target. PF-06447475 is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor.[1][2] Monitoring the phosphorylation status of LRRK2 at specific sites, such as Serine 935 (pS935) and the autophosphorylation site Serine 1292 (pS1292), serves as a reliable biomarker for its kinase activity and the efficacy of inhibitors like PF-06447475.[3][4]

This document provides a detailed protocol for performing a Western blot to analyze changes in LRRK2 phosphorylation at S935 and S1292 following treatment with PF-06447475.

LRRK2 Signaling Pathway and Inhibitor Action

LRRK2 is a complex protein with multiple domains that regulate its function. Its kinase activity is implicated in various cellular processes, and hyperactivation due to mutations is linked to neurodegeneration. PF-06447475 acts as a kinase inhibitor, binding to the ATP-binding pocket of the LRRK2 kinase domain and preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This inhibition leads to a measurable decrease in phosphorylation at key sites like S935 and S1292.

Caption: LRRK2 autophosphorylates to an active state, which then phosphorylates downstream substrates, a process linked to neurodegeneration. PF-06447475 inhibits this kinase activity.

Quantitative Data Summary

The following tables summarize the inhibitory effects of PF-06447475 on LRRK2 phosphorylation from various studies.

Table 1: In Vitro and Cellular IC50 Values for PF-06447475

| Assay Type | Target | IC50 | Cell Line/System | Reference |

| Cell-free | LRRK2 (Wild-Type) | 3 nM | Recombinant Protein | [1] |

| Cell-free | LRRK2 (G2019S) | 11 nM | Recombinant Protein | [1] |

| Cellular | Endogenous LRRK2 | <10 nM | Raw264.7 Macrophages | [1] |

| Cellular | LRRK2 (unknown origin) | 25 nM | HEK293 | [2] |

Table 2: In Vivo Inhibition of pLRRK2 by PF-06447475

| Species | Tissue | Treatment Dose & Duration | Phosphorylation Site | % Inhibition of pLRRK2 | Reference |

| Mouse (G2019S BAC-transgenic) | Brain | 100 mg/kg, p.o. | pS935 | IC50 = 103 nM | [1] |

| Mouse (G2019S BAC-transgenic) | Brain | 100 mg/kg, p.o. | pS1292 | IC50 = 21 nM | [1] |

| Mouse (Spinal Cord Injury model) | Spinal Cord | 5 mg/kg, i.p. (1 and 6 h post-injury) | pS935 | ~58% | [4] |

| Mouse (Spinal Cord Injury model) | Spinal Cord | 10 mg/kg, i.p. (1 and 6 h post-injury) | pS935 | ~43% | [4] |

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Caption: A step-by-step workflow for Western blot analysis of pLRRK2 after PF-06447475 treatment.

Detailed Experimental Protocol

This protocol is optimized for the detection of the high molecular weight protein LRRK2 (~286 kDa).

Cell Culture and PF-06447475 Treatment

-

Culture cells (e.g., HEK293, SH-SY5Y, or primary neurons) to 70-80% confluency.

-

Treat cells with the desired concentrations of PF-06447475 or vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours). To ensure specificity of the phosphorylation signals, it is recommended to treat cells for at least 30 minutes with a LRRK2 kinase inhibitor.[5]

Cell Lysis and Protein Extraction

-

After treatment, place the culture dishes on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the concentration of all samples with lysis buffer.

SDS-PAGE

-

Prepare protein samples by adding 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a low-percentage (e.g., 6% or 4-12% gradient) Tris-glycine polyacrylamide gel to ensure proper resolution of the large LRRK2 protein.

-

Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer

-

Equilibrate the gel in ice-cold transfer buffer. For high molecular weight proteins, wet transfer is recommended.[6]

-

Activate a PVDF membrane in methanol for 30 seconds, then rinse with deionized water and soak in transfer buffer.

-

Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).

-

Perform a wet transfer, for instance, overnight at 30V at 4°C or for 2-3 hours at 100V in a cold room or with an ice pack.

Membrane Blocking and Antibody Incubation

-

After transfer, wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[7][8] BSA is preferred over milk for phosphoprotein detection to avoid cross-reactivity.[7]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions are:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the pLRRK2 signal to the total LRRK2 signal and then to the loading control.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Detection of endogenous S1292 LRRK2 autophosphorylation in mouse tissue as a readout for kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

- 6. youtube.com [youtube.com]

- 7. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]

- 8. bitesizebio.com [bitesizebio.com]

- 9. biocompare.com [biocompare.com]

- 10. LRRK2 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for PF-06447475 in a Dopaminergic Neuron Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06447475 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3][4] LRRK2 mutations are a significant genetic contributor to Parkinson's disease (PD), and increased LRRK2 kinase activity is implicated in both familial and sporadic forms of the disease. These application notes provide a comprehensive guide for utilizing PF-06447475 in in vitro and in vivo dopaminergic neuron models to study its neuroprotective effects and mechanism of action.

Mechanism of Action

PF-06447475 exerts its effects by directly inhibiting the kinase activity of LRRK2.[1][2] This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab proteins. By blocking this signaling cascade, PF-06447475 has been shown to mitigate neuroinflammation, reduce neuronal death, and protect against neurodegeneration in various PD models.[2][5]

Data Presentation

Quantitative Data for PF-06447475

| Parameter | Target | Value | System | Reference |

| IC50 | LRRK2 (enzyme assay) | 3 nM | Biochemical Assay | [1][2][3][4] |

| IC50 | LRRK2 (whole cell assay) | 25 nM | HEK293 cells | [1][3] |

| IC50 | Endogenous LRRK2 | <10 nM | Raw264.7 macrophages | [2] |

| IC50 | Wild-Type LRRK2 | 3 nM | Biochemical Assay | [6] |

| IC50 | G2019S LRRK2 | 11 nM | Biochemical Assay | [6] |

| Effective In Vitro Concentration | Neuroprotection | 0.5 - 3 µM | Nerve-like differentiated cells | [1][3] |

| Effective In Vivo Dosage | Neuroprotection in rats | 30 mg/kg (p.o., b.i.d.) | G2019S-LRRK2 rats | [2][5][7] |

| Effective In Vivo Dosage | LRRK2 inhibition in mice | 100 mg/kg (p.o.) | G2019S BAC-transgenic mice | [2] |

| Effective In Vivo Dosage | Neuroprotection in mice | 2.5, 5, and 10 mg/kg (i.p.) | MPTP-induced PD model | [8][9] |

Signaling Pathway

Caption: LRRK2 signaling pathway and the inhibitory action of PF-06447475.

Experimental Protocols

In Vitro Neuroprotection Assay in a Dopaminergic Cell Line (e.g., SH-SY5Y)

This protocol describes the use of PF-06447475 to protect against neurotoxin-induced cell death in a human dopaminergic neuroblastoma cell line.

1. Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Retinoic acid (for differentiation)

-

Rotenone or MPP+ (neurotoxin)

-

PF-06447475

-

DMSO (vehicle)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

-

Phosphate-buffered saline (PBS)

2. Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in complete medium at 37°C in a 5% CO2 humidified incubator.

-

For differentiation, plate cells at an appropriate density and treat with 10 µM retinoic acid for 5-7 days to induce a dopaminergic neuron-like phenotype.

3. PF-06447475 and Neurotoxin Treatment:

-

Prepare a stock solution of PF-06447475 in DMSO.

-

Pre-treat differentiated SH-SY5Y cells with varying concentrations of PF-06447475 (e.g., 0.1, 0.5, 1, 3 µM) for 2 hours. Include a vehicle control (DMSO).

-